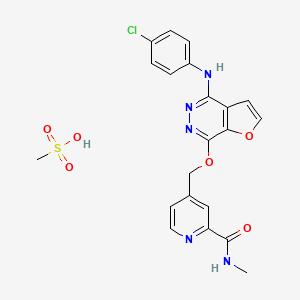
Telatinib mesylate
Übersicht
Beschreibung
Telatinib (mesylate) is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3, as well as platelet-derived growth factor receptor β tyrosine kinases . It is primarily investigated for its potential in treating various types of cancer, including colorectal cancer and pseudomyogenic hemangioendothelioma .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for Telatinib (mesylate) are designed to ensure high purity and yield. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Telatinib (Mesylat) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern und möglicherweise seine biologische Aktivität verändern.
Reduktion: Reduktionsreaktionen können zur Modifikation bestimmter funktioneller Gruppen verwendet werden, was sich auf die Stabilität und Wirksamkeit der Verbindung auswirkt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Modifikation und den Zielfunktionsgruppen ab .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von Telatinib (Mesylat) mit modifizierten funktionellen Gruppen, die auf verbesserte therapeutische Eigenschaften weiter untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Telatinib (Mesylat) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Befindet sich in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Darmkrebs und pseudomyogenes Hämangioendothelioma
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und gezielter Behandlungen.
5. Wirkmechanismus
Telatinib (Mesylat) übt seine Wirkung aus, indem es die Aktivität der vaskulären endothelialen Wachstumsfaktorrezeptoren 2 und 3 sowie der Tyrosinkinasen des Plättchen-abgeleiteten Wachstumsfaktors β hemmt . Diese Hemmung stört die Signalwege, die an der Angiogenese beteiligt sind, was zu einem reduzierten Tumorwachstum und einer reduzierten Proliferation führt . Die Verbindung zielt speziell auf diese Rezeptoren ab und blockiert ihre Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege .
Ähnliche Verbindungen:
Sunitinib: Ein weiterer multi-target-Rezeptor-Tyrosinkinase-Inhibitor, der in der Krebsbehandlung eingesetzt wird.
Sorafenib: Hemmt mehrere Kinasen, die am Tumorwachstum und der Angiogenese beteiligt sind.
Einzigartigkeit von Telatinib (Mesylat):
Wirkmechanismus
Telatinib (mesylate) exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors 2 and 3, as well as platelet-derived growth factor receptor β tyrosine kinases . This inhibition disrupts the signaling pathways involved in angiogenesis, leading to reduced tumor growth and proliferation . The compound specifically targets these receptors, blocking their phosphorylation and subsequent activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.
Uniqueness of Telatinib (mesylate):
Eigenschaften
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMLACPWPXITHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332013-24-8, 332013-26-0 | |
| Record name | Telatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






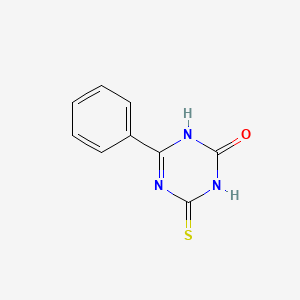




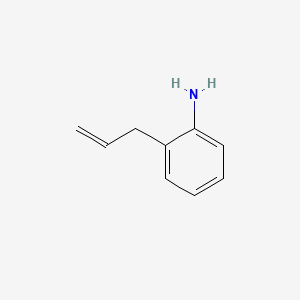
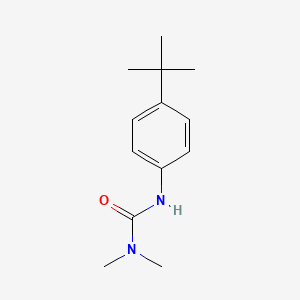
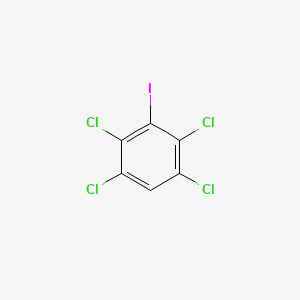

![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)
